molecular formula C24H22FN5O5S B11068877 methyl 2-[({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11068877
M. Wt: 511.5 g/mol
InChI Key: MXARYIVAOZEGET-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a fluorobenzyl group, a purine derivative, and a benzoate ester

Preparation Methods

The synthesis of METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps. The starting materials typically include 2-fluorobenzyl chloride, 1,3-dimethyluric acid, and methyl 2-aminobenzoate. The synthetic route may involve:

    Nucleophilic substitution: The reaction of 2-fluorobenzyl chloride with 1,3-dimethyluric acid to form the fluorobenzyl-purine derivative.

    Thioester formation:

    Amide coupling: The coupling of the thioester derivative with methyl 2-aminobenzoate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the purine derivative can mimic natural substrates or inhibitors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE include:

    Methyl 2-fluorobenzoate: A simpler ester with a similar fluorobenzyl group.

    1,3-Dimethyluric acid: A purine derivative without the fluorobenzyl and benzoate groups.

    Methyl 2-aminobenzoate: An ester with an amino group instead of the complex purine derivative.

The uniqueness of METHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H22FN5O5S

Molecular Weight

511.5 g/mol

IUPAC Name

methyl 2-[[2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H22FN5O5S/c1-28-20-19(21(32)29(2)24(28)34)30(12-14-8-4-6-10-16(14)25)23(27-20)36-13-18(31)26-17-11-7-5-9-15(17)22(33)35-3/h4-11H,12-13H2,1-3H3,(H,26,31)

InChI Key

MXARYIVAOZEGET-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4F

Origin of Product

United States

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